2,4-Diamino-5-fluoroquinazoline
Overview
Description
2,4-Diamino-5-fluoroquinazoline is a useful research compound. Its molecular formula is C8H7FN4 and its molecular weight is 178.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Toxoplasma Gondii Dihydrofolate Reductase and Tumor Cell Growth
2,4-Diamino-6-substituted quinazolines, including 2,4-Diamino-5-fluoroquinazoline, have shown promise as potent inhibitors of Toxoplasma gondii dihydrofolate reductase. They also inhibit tumor cell growth in culture, indicating potential as antitumor agents (Gangjee et al., 1998).
Selective Inhibitors of Dihydrofolate Reductase from Pneumocystis Carinii
Derivatives such as 6-substituted 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines have been identified as potent and selective inhibitors of dihydrofolate reductase from Pneumocystis carinii, suggesting applications in treating infections caused by this organism (Gangjee et al., 1995).
Anti-tubercular Agents
The 2,4-diaminoquinazoline series demonstrates good in vivo exposure and bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, making them potential candidates for tuberculosis drug discovery (Odingo et al., 2014).
Dual Toll-like Receptor (TLR) 7/8 Modulators
Novel 2,4-diaminoquinazolines have been developed as dual TLR7/8 agonists for treating hepatitis B virus, offering reduced off-target activity and potential for clinical development (Embrechts et al., 2018).
Anticancer and Antibacterial Activities
Synthesized 2,4-diamino-5-methyl-6-(N-methyl-substituted benzyl) aminoquinazolines have shown promising anticancer and antibacterial activities, particularly against L1210 Leukemia cells (Meng et al., 1991).
Traceless Solid-Phase Synthesis
The traceless solid-phase synthesis of 2,4-diaminoquinazolines, including methods for producing compounds like prazosin, has been developed, offering good yields and purity (Wilson, 2001).
Inhibitors of Candida Albicans Dihydrofolate Reductase
5-(4-substituted benzyl)-2,4-diaminoquinazolines serve as selective inhibitors of Candida albicans dihydrofolate reductase, with a novel synthetic route being proposed for these compounds (Jagdmann et al., 1995).
Safety and Hazards
2,4-Diamino-5-fluoroquinazoline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
5-fluoroquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152502 | |
Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-70-2 | |
Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119584-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diamino-5-fluoroquinazoline in medicinal chemistry?
A: this compound serves as a crucial building block in synthesizing folate antagonists, particularly those targeting dihydrofolate reductase (DHFR) [, ]. DHFR plays a vital role in cell growth and proliferation by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for nucleotide biosynthesis. Inhibiting DHFR effectively disrupts DNA synthesis, hindering cancer cell growth.
Q2: How is this compound synthesized?
A: A highly efficient method for synthesizing this compound involves reacting 2,6-difluorobenzonitrile with guanidine carbonate []. This reaction proceeds with excellent yield and showcases broad applicability for synthesizing various 2,4-diaminoquinazolines by utilizing different 2-fluorobenzonitriles.
Q3: Can you provide an example of a potent DHFR inhibitor derived from this compound?
A: Researchers synthesized 5-fluoro-5,8-dideazaisoaminopterin, a potent DHFR inhibitor, starting from this compound []. This compound demonstrated comparable efficacy to methotrexate, a known anti-cancer drug, in inhibiting L1210 leukemia in mice, highlighting the potential of this compound derivatives as anti-cancer agents.
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